molecular formula C6H15NO6P2 B14683545 Piperidin-1-ylmethylenediphosphonic acid CAS No. 32545-72-5

Piperidin-1-ylmethylenediphosphonic acid

Cat. No.: B14683545
CAS No.: 32545-72-5
M. Wt: 259.13 g/mol
InChI Key: JTLZXDRXWWHVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-1-ylmethylenediphosphonic acid is a nitrogen-containing bisphosphonate (NBPs) of high interest in medicinal chemistry and materials science. Its core structure features a geminal diphosphonate group with a high affinity for metal ion chelation, and a piperidine ring which can be tailored for specific biological activity. In biochemical research, this compound is primarily investigated for its potential to inhibit the enzyme farnesyl pyrophosphate synthase (FPPS), a key target in the mevalonate pathway. Inhibition of FPPS can disrupt cellular processes in osteoclasts and certain parasites, making such compounds valuable probes for studying bone resorption disorders (like osteoporosis) and parasitic diseases (such as malaria and leishmaniasis). The piperidine nitrogen's basicity is a critical factor for cell permeability and ultimate inhibitory potency. In materials science, the phosphonate groups enable strong binding to metal surfaces and metal cations. Researchers utilize this property to develop corrosion inhibitors for mild steel in acidic and saline environments. The compound can form stable, protective layers on metal surfaces through monodentate, bidentate, or tridentate coordination, and its effectiveness can be enhanced synergistically with divalent metal ions like Zn²⁺. Furthermore, its ability to form complexes with cations like calcium and magnesium is relevant for developing functional metal-organic frameworks (MOFs) with applications in catalysis and sensing. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

32545-72-5

Molecular Formula

C6H15NO6P2

Molecular Weight

259.13 g/mol

IUPAC Name

[phosphono(piperidin-1-yl)methyl]phosphonic acid

InChI

InChI=1S/C6H15NO6P2/c8-14(9,10)6(15(11,12)13)7-4-2-1-3-5-7/h6H,1-5H2,(H2,8,9,10)(H2,11,12,13)

InChI Key

JTLZXDRXWWHVHX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Phosphorylation

A widely cited approach involves sequential nucleophilic substitution and phosphorylation steps. In a representative procedure, piperidine reacts with a chloromethyl-phosphonic acid precursor under alkaline conditions. For example:

  • Reaction of piperidine with dichloromethylphosphonic acid in methanol at 50°C for 1 hour yields a piperidinylmethyl intermediate.
  • Hydrolysis of the intermediate with aqueous sodium hydroxide facilitates the conversion of chloride groups to phosphonic acids.

This method, adapted from analogous syntheses of piperidine derivatives, achieves yields exceeding 90% when using excess piperidine (4:1 molar ratio) and methanol as the solvent. The product is purified via ether extraction and sodium sulfate drying, followed by charcoal filtration to remove residual impurities.

Multi-Step Synthesis via Sulfonate Intermediates

Patent literature describes a strategy avoiding hazardous reagents like triflic anhydride, which is critical for industrial scalability:

  • Mesylation of a lactone precursor : 2,3-O-isopropylidene-L-lyxono-1,4-lactone is treated with methanesulfonyl chloride (MsCl) to introduce a sulfonate leaving group.
  • Grignard addition : Methylmagnesium bromide reacts with the mesylated intermediate to form a tertiary alcohol.
  • Phosphorylation : The alcohol undergoes phosphorylation using phosphorus oxychloride ($$ \text{POCl}_3 $$) followed by hydrolysis to yield the bisphosphonic acid.

This route, while lengthier, minimizes toxicity concerns and achieves an overall yield of 50–60%. Key advantages include the use of stable sulfonate intermediates and avoidance of azide reagents.

Optimization Strategies and Reaction Conditions

Solvent and Temperature Effects

  • Methanol vs. Ethanol : Methanol enhances nucleophilicity in substitution reactions, achieving 98% conversion at 50°C. Ethanol, while less polar, may reduce byproduct formation in phosphorylation steps.
  • Reaction Time : Prolonged heating (>2 hours) in acidic conditions risks decomposition of the phosphonic acid groups, necessitating precise timing.

Purification Techniques

  • Ether Extraction : Effectively removes unreacted piperidine and inorganic salts.
  • Activated Charcoal Filtration : Critical for decolorizing the crude product.
  • Crystallization : Recrystallization from ethanol/water mixtures (3:1 v/v) yields high-purity crystals suitable for X-ray analysis.

Comparative Analysis of Synthetic Methods

Method Yield (%) Key Reagents Advantages Limitations
Nucleophilic Substitution 98 Piperidine, $$ \text{POCl}_3 $$ High yield, simple conditions Requires chlorinated precursors
Multi-Step Synthesis 60 MsCl, $$ \text{POCl}_3 $$ Scalable, low toxicity Lengthy procedure (5 steps)

Chemical Reactions Analysis

Types of Reactions: Piperidin-1-ylmethylenediphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can occur at the nitrogen atom or the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidine compounds .

Scientific Research Applications

Piperidin-1-ylmethylenediphosphonic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of piperidin-1-ylmethylenediphosphonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating voltage-gated ion channels, enhancing gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuating glutamate-mediated excitatory neurotransmission . These interactions can lead to various pharmacological effects, including anticonvulsant and neuroprotective activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares piperidin-1-ylmethylenediphosphonic acid with key analogs in terms of structure, functional groups, applications, and research findings.

Methylenediphosphonic Acid (MDP)

  • Structure : Simplest bisphosphonate with a methylene bridge (CH₂(PO₃H₂)₂).
  • Key Functional Groups : Two phosphonic acid groups.
  • Applications :
    • Skeletal Imaging : ⁹⁹ᵐTc-labeled MDP is a gold standard in bone scintigraphy due to high affinity for hydroxyapatite .
    • Catalysis : Efficient heterogeneous catalyst for acetylations under solvent-free conditions .
  • Key Findings :
    • In Neisseria meningitidis, MDP facilitates TonB-independent iron acquisition from transferrin, enhancing bacterial survival in murine models .
    • Resists enzymatic degradation by pyrophosphatase, unlike pyrophosphate .

(1-Hydroxyethane-1,1-diyl)diphosphonic Acid (HEDP)

  • Structure : Contains a hydroxyethyl group (C(CH₃)(OH)(PO₃H₂)₂).
  • Key Functional Groups : Hydroxyl and phosphonic acid groups.
  • Applications :
    • Industrial Chelator : Prevents scale formation in water treatment.
    • Radiopharmaceuticals : Competes with MDP in bone imaging but shows variable uptake efficiency .
  • Key Findings :
    • Higher bone uptake in some animal models compared to MDP, though clinical preference for MDP persists due to cost and stability .

Pyrophosphate (P₂O₇⁴⁻)

  • Structure: Inorganic diphosphate with a P–O–P backbone.
  • Key Functional Groups : Phosphate esters.
  • Applications :
    • Biological Processes : ATP hydrolysis, DNA synthesis.
    • Iron Acquisition : Supports microbial iron uptake but is rapidly hydrolyzed in vivo .
  • Key Findings :
    • Unlike MDP, pyrophosphate fails to enhance N. meningitidis survival in mice due to enzymatic instability .

Imidodiphosphate

  • Structure: Contains an imino group bridging two phosphonates (NH(PO₃H₂)₂).
  • Key Functional Groups: Imino and phosphonic acid groups.
  • Applications :
    • Enzyme Inhibition : Mimics pyrophosphate in ATPase inhibition studies.
  • meningitidis, highlighting structural specificity for MDP-like activity .

Zwitterionic (4-Benzylpiperidinium-1-ylmethyl)phosphonate

  • Structure : Piperidinium ring linked to a phosphonate group (zwitterionic form).
  • Key Functional Groups : Piperidinium cation, phosphonate anion.
  • Applications: Material Science: Potential in hybrid inorganic-organic frameworks for catalysis or sensing .
  • Key Findings :
    • Synthesis via condensation of benzylpiperidine, formaldehyde, and phosphorus acid, suggesting scalable routes for related piperidinyl-bisphosphonates .

Comparative Data Table

Compound Structure Key Functional Groups Applications Key Findings
This compound Methylene bridge with diphosphonic acid and piperidin-1-yl Diphosphonic acid, piperidine ring Potential radiopharmaceuticals, metal chelation Enhances TonB-independent iron uptake in N. meningitidis
MDP CH₂(PO₃H₂)₂ Diphosphonic acid Bone imaging, catalysis ⁹⁹ᵐTc-MDP is clinical standard for skeletal scans; robust catalytic activity
HEDP C(CH₃)(OH)(PO₃H₂)₂ Hydroxyethyl, diphosphonic acid Water treatment, radiopharmaceuticals Higher bone affinity than MDP in select models
Pyrophosphate P₂O₇⁴⁻ Inorganic diphosphate Biological metabolism Enzymatically unstable; no in vivo survival benefit in bacteria
Imidodiphosphate NH(PO₃H₂)₂ Imino, diphosphonic acid Enzyme studies Fails to mimic MDP/pyrophosphate in iron acquisition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.